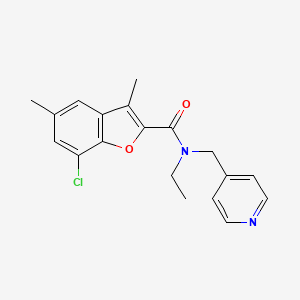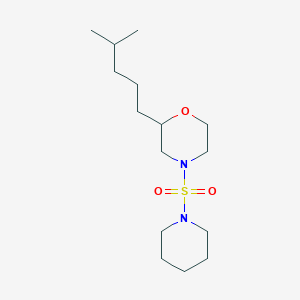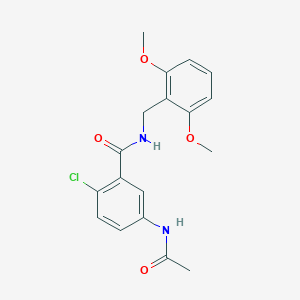
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as AG-1478, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and has been found to have potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide acts as a reversible competitive inhibitor of the ATP-binding site of EGFR. It binds to the catalytic domain of EGFR and prevents the phosphorylation of tyrosine residues, which are crucial for downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and differentiation. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been shown to reduce the expression of various genes involved in cell proliferation, survival, and angiogenesis. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective EGFR TKI and has minimal activity against other receptor tyrosine kinases. It has been extensively characterized and has a well-established mechanism of action. It is also commercially available and can be easily synthesized. However, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions and requires the use of organic solvents for preparation. It also has a short half-life and requires frequent dosing in animal experiments.
Orientations Futures
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several potential future directions for scientific research. It can be used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies. It can also be used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In addition, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide can be modified to improve its pharmacokinetic properties and to increase its efficacy and selectivity. Finally, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide can be used as a lead compound for the development of new EGFR TKIs with improved properties.
Applications De Recherche Scientifique
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been extensively used in scientific research as a selective EGFR TKI. It has been found to inhibit the autophosphorylation of EGFR and downstream signaling pathways, which are involved in cell proliferation, survival, and differentiation. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
7-chloro-N-ethyl-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-4-22(11-14-5-7-21-8-6-14)19(23)17-13(3)15-9-12(2)10-16(20)18(15)24-17/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYMQLUKMHHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(O2)C(=CC(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3810528.png)
![2-(3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-1,3-propanediol trifluoroacetate (salt)](/img/structure/B3810529.png)
![3-ethyl-5-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3810532.png)
![(3S*,4S*)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3810545.png)
![4-(2-amino-2-oxoethoxy)-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide](/img/structure/B3810552.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B3810559.png)
![3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3810568.png)
![7-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3810580.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B3810591.png)
![2-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3810596.png)

![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B3810614.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3810621.png)